Comparative Antiproliferative Activity in HeLa Cervical Cancer Cells
In a PubChem BioAssay screen, N-(4-Pyridin-2-yl-thiazol-2-yl)benzene-1,4-diamine exhibited antiproliferative activity against human HeLa cells with an activity threshold of ≤1 µM after 48 h incubation [1]. As a benchmark, doxorubicin, a widely used chemotherapeutic agent, displays an IC50 of 0.59±0.02 µM in the same cell line under comparable assay conditions [2]. While the exact IC50 for the target compound is not specified, the ≤1 µM activity places it within the same order of magnitude as doxorubicin, suggesting moderate to potent antiproliferative efficacy.
| Evidence Dimension | Antiproliferative activity (IC50/Activity threshold) |
|---|---|
| Target Compound Data | Activity ≤ 1 µM (HeLa, 48h) |
| Comparator Or Baseline | Doxorubicin IC50 = 0.59±0.02 µM |
| Quantified Difference | Target compound ≤1 µM vs. Doxorubicin 0.59 µM |
| Conditions | HeLa cells, 48h (target compound) vs. 72h (doxorubicin) |
Why This Matters
Provides a quantitative benchmark for initial screening prioritization against a widely used reference compound.
- [1] PubChem BioAssay. (n.d.). Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST8 assay. National Center for Biotechnology Information. View Source
- [2] Nature. (2009). Table 2 The IC50 of compounds 3–5 (μmol/L). Acta Pharmacologica Sinica. View Source
